4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method includes the condensation of 6-aminoquinoline with 4-methyl-2,4-cyclohexadienone in the presence of a suitable catalyst and solvent, such as methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, as a ligand, it binds to metal ions, forming complexes that exhibit unique electronic properties. These interactions can lead to changes in fluorescence intensity, making it useful in sensing applications . Additionally, its biological activity may involve the inhibition of specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
4-Chloro-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: This compound has a chloro substituent instead of a methyl group, which can affect its reactivity and binding properties.
2,4-Dimethyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The presence of additional methyl groups can influence the compound’s steric and electronic characteristics.
2-Methoxy-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The methoxy substituent can enhance the compound’s solubility and alter its interaction with metal ions.
Properties
CAS No. |
42423-85-8 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-2-(quinolin-6-yldiazenyl)phenol |
InChI |
InChI=1S/C16H13N3O/c1-11-4-7-16(20)15(9-11)19-18-13-5-6-14-12(10-13)3-2-8-17-14/h2-10,20H,1H3 |
InChI Key |
ONUDDHVJWWNUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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